1,3,5-Tris(6-isocyanatohexyl)-1,3,5-triazinane-2,4,6-trione

Overview

Description

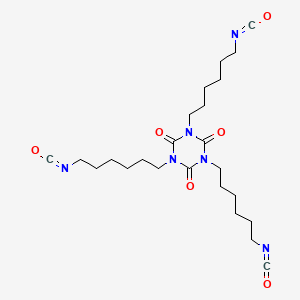

1,3,5-Tris(6-isocyanatohexyl)-1,3,5-triazinane-2,4,6-trione (CAS RN: 3779-63-3), commonly termed HDI trimer or hexamethylene diisocyanate isocyanurate, is a triisocyanate derived from isocyanuric acid. Its molecular formula is C₂₄H₃₆N₆O₆ (MW: 504.58 g/mol), featuring three 6-isocyanatohexyl substituents attached to the triazinane-trione core . This compound is widely utilized in polyurethane synthesis due to its high reactivity, thermal stability, and ability to form crosslinked networks. Its physical properties include a density of 1.2 g/cm³, boiling point of 648.2°C, and refractive index of 1.601 . Applications span coatings, adhesives, and heavy metal adsorbents (e.g., HDI-IC-DETA and HDI-IC-PEHA polymers) .

Preparation Methods

Catalytic Trimerization of HDI Monomer

The trimerization of HDI monomer is the cornerstone of synthesizing 1,3,5-Tris(6-isocyanatohexyl)-1,3,5-triazinane-2,4,6-trione. This exothermic reaction proceeds via cyclotrimerization, forming a six-membered isocyanurate ring structure. Two distinct catalytic approaches dominate industrial and laboratory practices: organophosphorus catalysts and metal salt catalysts .

Organophosphorus-Catalyzed Trimerization

Tri--butylphosphine (TBP) is widely employed for its high catalytic activity and selectivity. Hu et al. (2016) demonstrated that TBP facilitates trimerization at 80°C under nitrogen protection, achieving a monomer conversion rate of 85% within 2 hours . The reaction proceeds via a nucleophilic mechanism, where TBP abstracts a proton from the NCO group, initiating ring closure.

Key parameters influencing TBP-catalyzed trimerization:

-

Catalyst concentration: Optimal TBP loading is 0.5 wt%, balancing reaction rate and oligomer distribution. Higher concentrations (1.0 wt%) accelerate polymerization but increase pentamer and heptamer byproducts .

-

Temperature: Reactions at 80°C yield 72.3% trimer content, while temperatures exceeding 100°C promote undesired allophanate and biuret formations .

-

Reaction time: Prolonged durations (>4 hours) reduce trimer purity due to secondary oligomerization.

<table>

<caption>Table 1: Effect of TBP Concentration on Trimer Yield (80°C, 2 hours)</caption>

<thead>

<tr>

<th>TBP (wt%)</th>

<th>HDI Monomer Remaining (wt%)</th>

<th>Trimer Content (wt%)</th>

<th>Higher Oligomers (wt%)</th>

</tr>

</thead>

<tbody>

<tr>

<td>0.1</td>

<td>85.61</td>

<td>8.17</td>

<td>6.22</td>

</tr>

<tr>

<td>0.5</td>

<td>12.44</td>

<td>72.30</td>

<td>15.26</td>

</tr>

<tr>

<td>1.0</td>

<td>9.88</td>

<td>64.50</td>

<td>25.62</td>

</tr>

</tbody>

</table>

Metal Salt-Catalyzed Trimerization

Calcium-based catalysts offer an alternative to organophosphorus compounds, particularly in solvent-mediated systems. The patent CN113683577A describes a method using calcium salts (e.g., calcium stearate) in toluene at 60–80°C . The process achieves 90–95% trimer purity by controlling pressure and adding phosphoric acid to terminate the reaction.

Advantages of calcium catalysts:

-

Reduced sensitivity to moisture compared to TBP.

-

Simplified post-reaction neutralization via centrifugation .

-

Compatibility with continuous production systems.

Purification and Isolation Techniques

Crude trimer mixtures require rigorous purification to meet industrial specifications (>95% purity). InvivoChem reports storage of purified trimer at -20°C to prevent thermal degradation , while TCI Chemicals emphasizes refrigeration (0–10°C) under inert gas .

Centrifugation and Solvent Removal

The calcium-catalyzed process employs centrifugation to remove catalyst residues, followed by vacuum distillation to isolate the trimer . This two-stage approach reduces oligomer content to <5%, as evidenced by gas chromatography–mass spectrometry (GC-MS) data.

Molecular Distillation

High-vacuum short-path distillation (1–5 mmHg) at 150–180°C effectively separates trimer from HDI monomer and higher oligomers. Hu et al. confirmed distillation efficiencies >98% using gel permeation chromatography (GPC) .

<table>

<caption>Table 2: Distillation Parameters and Outcomes</caption>

<thead>

<tr>

<th>Method</th>

<th>Temperature (°C)</th>

<th>Pressure (mmHg)</th>

<th>Trimer Purity (%)</th>

</tr>

</thead>

<tbody>

<tr>

<td>Vacuum Distillation</td>

<td>150–180</td>

<td>1–5</td>

<td>95–98</td>

</tr>

<tr>

<td>Two-Stage Film Evaporation</td>

<td>120–140</td>

<td>3–10</td>

<td>93–96</td>

</tr>

</tbody>

</table>

Characterization and Quality Control

Advanced analytical techniques ensure batch consistency and regulatory compliance.

Spectroscopic Analysis

-

Fourier Transform Infrared (FTIR): Strong absorbance at 2,270 cm⁻¹ (NCO stretch) and 1,710 cm⁻¹ (isocyanurate ring C=O) confirm trimer formation .

-

Nuclear Magnetic Resonance (NMR): NMR peaks at 148.9 ppm (NCO carbons) and 43.5 ppm (methylene linkages) validate the structure .

Chromatographic Methods

-

Gel Permeation Chromatography (GPC): Monitors molecular weight distribution, with trimer eluting at 504–510 g/mol .

-

High-Performance Liquid Chromatography (HPLC): Quantifies residual HDI monomer (<0.1% in commercial grades) .

Industrial-Scale Production Considerations

TCI Chemicals’ pricing model reflects economies of scale: 25 g batches cost $87.00 (€95.00 in the EU), while 5 g batches are priced at $26.00 (€28.00) . Storage under inert gas at 0–10°C minimizes premature polymerization .

Emerging Innovations and Challenges

Recent patents highlight efforts to narrow molecular weight distributions using mixed catalysts (e.g., TBP with zinc octoate) . However, achieving >99% trimer purity remains elusive due to thermodynamic favorability of oligomer side reactions.

Chemical Reactions Analysis

Types of Reactions: 1,3,5-Tris(6-isocyanatohexyl)-1,3,5-triazinane-2,4,6-trione undergoes various chemical reactions, including:

Addition Reactions: It reacts with alcohols and amines to form urethanes and ureas, respectively.

Polymerization: It can polymerize with polyols to form polyurethanes.

Substitution Reactions: It can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions:

Alcohols and Amines: These reagents are commonly used in addition reactions to form urethanes and ureas.

Polyols: Used in polymerization reactions to produce polyurethanes.

Nucleophiles: Employed in substitution reactions.

Major Products Formed:

Urethanes: Formed from the reaction with alcohols.

Ureas: Formed from the reaction with amines.

Polyurethanes: Resulting from polymerization with polyols.

Scientific Research Applications

Applications in Materials Science

- Polyurethane Production :

-

Superhydrophobic Aerogels :

- Research indicates that 1,3,5-Tris(6-isocyanatohexyl)-1,3,5-triazinane-2,4,6-trione can be utilized to create superhydrophobic aerogels. These materials exhibit unique properties such as low density and high thermal insulation capabilities, making them suitable for applications in thermal management and environmental protection .

Applications in Pharmaceuticals

- Drug Formulation :

- Biomedical Applications :

Case Study 1: Polyurethane Synthesis

In a study conducted at Missouri University of Science and Technology, researchers demonstrated the formation of polyurethane from this compound using various metal chloride catalysts. The resulting polyurethane exhibited improved mechanical properties compared to traditional formulations .

Case Study 2: Superhydrophobic Aerogels

A team at the University of California developed superhydrophobic aerogels utilizing this compound as a key ingredient. The aerogels displayed remarkable water repellency and were tested for potential applications in oil spill cleanup and thermal insulation .

Safety Considerations

Handling this compound requires caution due to its potential health hazards:

Mechanism of Action

The mechanism of action of 1,3,5-Tris(6-isocyanatohexyl)-1,3,5-triazinane-2,4,6-trione involves the reactivity of its isocyanate groups. These groups can react with nucleophiles such as alcohols and amines, leading to the formation of urethane and urea linkages. This reactivity is harnessed in various applications, including polymerization and cross-linking processes .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

1,3,5-Tricyclohexyl-1,3,5-triazinane-2,4,6-trione (TCy-TAZTO)

- Structure : Cyclohexyl groups replace isocyanatohexyl chains.

- Synthesis : Green trimerization of cyclohexyl isocyanate with trimethylamine/HCl (92% yield) .

- Properties : High crystallinity confirmed by FT-IR, NMR, and X-ray diffraction. Lacks reactive isocyanate groups, limiting polymer applications.

- Applications: Potential in biological studies (e.g., molecular docking) due to rigid cyclohexyl substituents .

Comparison :

| Property | HDI Trimer | TCy-TAZTO |

|---|---|---|

| Functional Groups | Isocyanate (-NCO) | Cyclohexyl (inert) |

| Reactivity | High (crosslinking) | Low |

| Yield | Industrial-scale synthesis | 92% (lab-scale) |

1,3,5-Tris(oxiran-2-ylmethyl)-1,3,5-triazinane-2,4,6-trione (TATT)

- Structure : Oxirane (epoxide) substituents.

- Synthesis : Heterocyclic trioxirane derivative.

- Properties : Exhibits superior anticancer activity (vs. cisplatin) via apoptosis induction. Synergistic effect with curcumin enhances chemosensitivity .

- Applications : Anticancer therapeutics.

Comparison :

| Property | HDI Trimer | TATT |

|---|---|---|

| Bioactivity | None reported | Anticancer (IC50 values pending) |

| Key Functional Groups | Isocyanate | Epoxide |

1,3,5-Triaryl-1,3,5-triazinane-2,4,6-trithiones (e.g., 4-Br, 4-I)

- Structure : Thione (C=S) replaces carbonyl (C=O) in the triazinane core.

- Synthesis : Thionation of triones using Lawesson’s reagent .

- Properties : Red-shifted UV-Vis absorption, enhanced electron affinity.

- Applications : Optoelectronic materials, coordination chemistry .

Comparison :

| Property | HDI Trimer | 4-Br/4-I |

|---|---|---|

| Core Structure | Triazinane-trione | Triazinane-trithione |

| Electronic Properties | Insulating | Semiconducting |

1,3,5-Tris(2,3-dibromopropyl)-1,3,5-triazinane-2,4,6-trione (TBC)

- Structure : Brominated alkyl chains.

- Synthesis : Radical bromination of propyl substituents.

- Properties : Flame retardancy due to bromine’s radical scavenging.

- Applications : Fire-resistant strandboards (synergy with ammonium polyphosphate) .

Comparison :

| Property | HDI Trimer | TBC |

|---|---|---|

| Halogen Content | None | 67.2% Br |

| Thermal Stability | High (decomposes >300°C) | Lower (bromine release at ~200°C) |

1,3,5-Tris((1H-tetrazol-5-yl)methyl)-1,3,5-triazinane-2,4,6-trione

- Structure : Tetrazole rings replace isocyanate groups.

- Synthesis : Cycloaddition of nitriles with NaN₃ .

- Applications : Explosives precursors, ligands for metal complexes .

2,4,6-Tris(oxiranylmethoxy)-1,3,5-triazine (Triglycidyl Cyanurate)

- Structure : Glycidyl ether substituents.

- Applications : Epoxy resin crosslinker (high Tg, chemical resistance) .

Biological Activity

1,3,5-Tris(6-isocyanatohexyl)-1,3,5-triazinane-2,4,6-trione, commonly referred to as THT or its IUPAC name, is a triisocyanate compound derived from isocyanuric acid. It has garnered attention due to its potential applications in various fields, particularly in material science and biomedical research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its toxicity, potential therapeutic applications, and relevant case studies.

- Chemical Formula : CHNO

- Molecular Weight : 504.59 g/mol

- CAS Number : 3779-63-3

- Physical State : Clear light liquid at room temperature

- Purity : >95% (T)

Structural Characteristics

The compound features three isocyanatohexyl groups attached to a triazine core. This structure contributes to its reactivity and potential biological interactions.

Toxicological Profile

This compound has been classified as a respiratory irritant and a skin sensitizer . Prolonged exposure can lead to:

- Contact Dermatitis : Allergic reactions manifesting as skin irritation.

- Respiratory Issues : Inhalation may cause upper respiratory tract irritation and hypersensitivity reactions .

The biological activity of this compound primarily arises from its isocyanate groups, which can react with nucleophiles in biological systems. This reactivity can lead to the formation of adducts with proteins and other biomolecules, potentially disrupting normal cellular functions.

Study 1: Sensitization Potential

A study conducted by the European Chemicals Agency (ECHA) highlighted that exposure to isocyanates could lead to sensitization effects in individuals previously exposed to similar compounds. The findings suggested that THT may exhibit cross-sensitization with other isocyanates .

Study 2: In Vitro Toxicity

In vitro assays have demonstrated that THT can induce cytotoxic effects on various cell lines. The compound was shown to cause cell death through mechanisms involving oxidative stress and apoptosis at concentrations relevant to occupational exposure levels .

Study 3: Environmental Impact

Research indicated that THT could persist in the environment due to its stable chemical structure. Its use in construction materials raises concerns about leaching into soil and water systems, potentially affecting local ecosystems .

Applications in Material Science

Despite its toxicological concerns, THT's unique properties make it valuable in the formulation of advanced materials:

- Polymer Production : Used as a hardener in polyurethane formulations.

- Coatings and Sealants : Provides durability and resistance to environmental factors.

Table 1: Comparison of Biological Activity with Other Isocyanates

| Compound Name | CAS Number | Skin Sensitization | Respiratory Irritant | Cytotoxicity |

|---|---|---|---|---|

| THT | 3779-63-3 | Yes | Yes | Moderate |

| HDI | 822-06-0 | Yes | Yes | High |

| MDI | 101-68-8 | Yes | Yes | Moderate |

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for synthesizing 1,3,5-Tris(6-isocyanatohexyl)-1,3,5-triazinane-2,4,6-trione with high yield and purity?

A trimerization reaction of isocyanate precursors under mild conditions is the most efficient method. For example, cyclohexyl isocyanate derivatives can be trimerized using trimethylamine and HCl as catalysts at room temperature, achieving yields up to 92% . Key parameters include:

- Catalyst system : Trimethylamine/HCl (acid-base pair) for controlled reactivity.

- Temperature : Room temperature to avoid side reactions (e.g., oligomerization).

- Solvent-free conditions : Reduces purification complexity.

Validation : Monitor reaction progress via FT-IR for the disappearance of the NCO peak (~2270 cm⁻¹) and confirm product structure using H/C NMR .

Q. How should researchers characterize this compound to confirm its structural integrity?

A multi-spectral approach is essential:

- FT-IR : Confirm the absence of unreacted isocyanate groups (NCO stretch at ~2270 cm⁻¹) and presence of carbonyl stretches (~1700-1750 cm⁻¹) .

- NMR : H NMR should show signals for hexyl chains (δ 1.2–1.6 ppm) and triazinane protons (δ 3.2–3.5 ppm). C NMR resolves carbonyl carbons (~150 ppm) and isocyanate-derived carbons .

- Elemental analysis : Verify C, H, N, O percentages against the molecular formula (CHNO) .

Q. What storage and handling precautions are critical for maintaining the compound’s stability?

- Storage : Refrigerate (0–10°C) under inert gas (e.g., N) to prevent moisture absorption and premature polymerization .

- Handling : Use anhydrous solvents and gloveboxes for moisture-sensitive steps. Reactivity with amines or alcohols necessitates strict exclusion of these reagents during synthesis .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the compound’s reactivity or interaction with biological targets?

Density Functional Theory (DFT) calculations can model:

- Electronic properties : HOMO-LUMO gaps to predict nucleophilic/electrophilic sites.

- Non-covalent interactions : Hydrogen bonding between triazinane carbonyl groups and biomolecular targets (e.g., enzymes) .

Case study : DFT studies on analogous triazinane derivatives revealed strong electrostatic interactions with DNA gyrase, guiding the design of antimicrobial agents .

Q. What crystallographic techniques resolve structural ambiguities in derivatives of this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

- Sample preparation : Recrystallize from acetone or ether to obtain diffraction-quality crystals .

- Data interpretation : Analyze bond lengths (e.g., C=O ~1.21 Å) and dihedral angles to confirm chair conformations in the triazinane ring .

Example : SC-XRD of 1,3,5-tris(4-methoxyphenyl) analogs confirmed planarity of the triazinane core, critical for π-stacking in materials science applications .

Q. How do researchers address contradictions in spectral data (e.g., unexpected NMR signals)?

- Dynamic NMR : Detect conformational flexibility (e.g., chair-to-chair flipping in triazinane rings) causing signal splitting .

- 2D NMR (COSY, HSQC) : Assign overlapping proton/carbon signals, especially in hexyl chains.

- Complementary techniques : Pair NMR with X-ray crystallography to resolve stereochemical uncertainties .

Q. What mechanistic insights explain the compound’s polymerization behavior under varying conditions?

- Catalyst-dependent pathways : Acidic conditions promote step-growth polymerization, while bases accelerate chain-growth mechanisms.

- Kinetic studies : Use in situ FT-IR to track NCO consumption rates. For example, trimethylamine increases trimerization selectivity over diisocyanate dimerization .

Properties

IUPAC Name |

1,3,5-tris(6-isocyanatohexyl)-1,3,5-triazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H36N6O6/c31-19-25-13-7-1-4-10-16-28-22(34)29(17-11-5-2-8-14-26-20-32)24(36)30(23(28)35)18-12-6-3-9-15-27-21-33/h1-18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCZQSKKNAGZQSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCN1C(=O)N(C(=O)N(C1=O)CCCCCCN=C=O)CCCCCCN=C=O)CCN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

116038-88-1 | |

| Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris(6-isocyanatohexyl)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116038-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID7027548 | |

| Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris(6-isocyanatohexyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7027548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear light liquid; [3M MSDS] | |

| Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris(6-isocyanatohexyl)- | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19227 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3779-63-3 | |

| Record name | Hexamethylene diisocyanate isocyanurate trimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3779-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tris(6-isocyanatohexyl)isocyanurate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003779633 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris(6-isocyanatohexyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris(6-isocyanatohexyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7027548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,4,6-trioxotriazine-1,3,5(2H,4H,6H)-triyl)tris(hexamethylene) isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.130 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIS(6-ISOCYANATOHEXYL)ISOCYANURATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DE5PQE5835 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.